![molecular formula C14H16N2O B14619674 1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- CAS No. 58491-40-0](/img/structure/B14619674.png)
1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- is a heterocyclic compound that belongs to the pyrroloisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrole ring fused to an isoquinoline ring, makes it an interesting subject for chemical research and pharmaceutical development.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of isoquinolylhydrazones of pyruvic acid and its ethyl ester. The process includes several steps:
Nitration of Isoquinoline: Isoquinoline is nitrated under mild conditions to produce 5-nitroisoquinoline.
Reduction: The nitro group is reduced using hydrazine hydrate in the presence of Raney nickel to yield 5-aminoisoquinoline.
Diazotization and Reduction: The amino group is diazotized and then reduced with stannous chloride to form 5-isoquinolylhydrazine.
Condensation: 5-isoquinolylhydrazine is condensed with pyruvic acid or its ethyl ester to form hydrazones.
Chemical Reactions Analysis
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: These include the Mannich reaction, Vilsmeier reaction, and diazo coupling
Oxidation and Reduction:
Substitution Reactions: The compound can participate in various substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its potential use in treating various diseases.
Biological Research: The compound is used in biological studies to understand its effects on different biological pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids, proteins, and other biomolecules .
Comparison with Similar Compounds
1H-pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl- can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-f]isoquinoline: This compound has a similar structure but differs in the position of the fused rings.
1H-pyrazolo[3,4-b]quinolines: These compounds have a pyrazole ring fused to a quinoline ring, offering different chemical and biological properties.
Indole Derivatives: Indole derivatives contain a pyrrole ring fused to a benzene ring and are known for their pharmacological activities.
Properties
CAS No. |
58491-40-0 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(5-methyl-1,5,7,8-tetrahydropyrrolo[2,3-g]isoquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-13-7-12-3-5-15-14(12)8-11(13)4-6-16(9)10(2)17/h3,5,7-9,15H,4,6H2,1-2H3 |
InChI Key |
DHNMPBWDIRJYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C)C=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



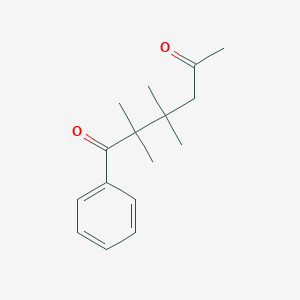
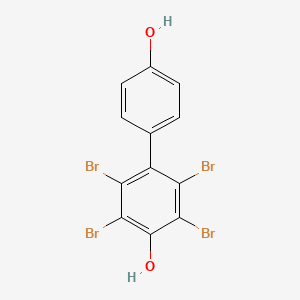
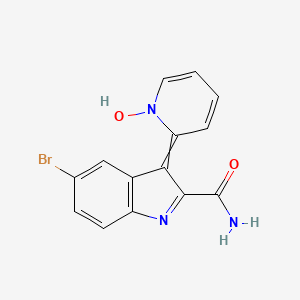
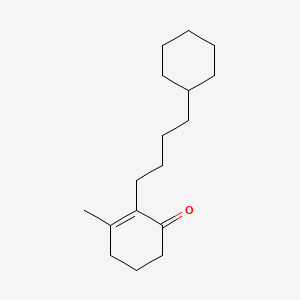
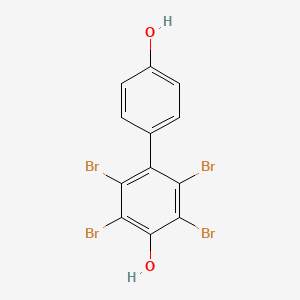
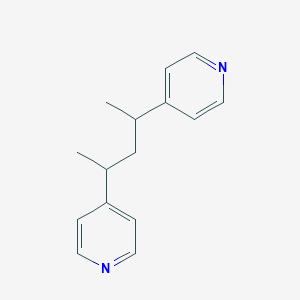
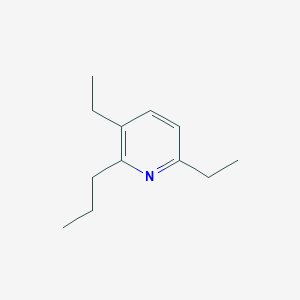
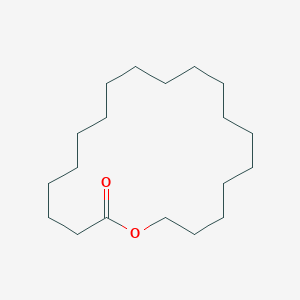
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
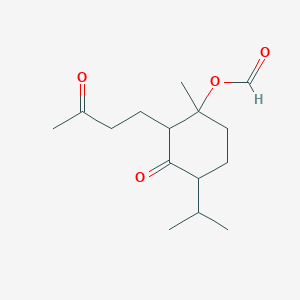
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
